Methyl 1-(m-tolyloxy)cyclopropanecarboxylate

Description

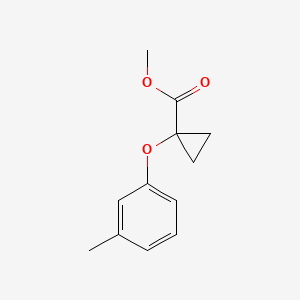

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is a cyclopropane derivative featuring a methyl ester group and a meta-tolyloxy (3-methylphenoxy) substituent. The cyclopropane ring confers structural rigidity, while the ester and aryloxy groups influence reactivity and biological activity. This compound is synthesized via nucleophilic aromatic substitution (SNAr) reactions, where a hydroxylated cyclopropane carboxylate reacts with an activated aryl halide in the presence of a base, such as cesium carbonate, in polar aprotic solvents like acetonitrile .

Properties

CAS No. |

1399661-07-4 |

|---|---|

Molecular Formula |

C12H14O3 |

Molecular Weight |

206.24 g/mol |

IUPAC Name |

methyl 1-(3-methylphenoxy)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H14O3/c1-9-4-3-5-10(8-9)15-12(6-7-12)11(13)14-2/h3-5,8H,6-7H2,1-2H3 |

InChI Key |

XAWLUMOVVDJWIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC2(CC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate typically involves the reaction of m-tolyl alcohol with cyclopropanecarboxylic acid under esterification conditions. The reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tolyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Formation of m-tolyloxycyclopropanecarboxylic acid.

Reduction: Formation of m-tolyloxycyclopropanol.

Substitution: Formation of various substituted cyclopropanecarboxylates.

Scientific Research Applications

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(m-tolyloxy)cyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring and tolyloxy group may play a role in binding to these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Cyclopropanecarboxylates exhibit diverse properties depending on substituents. Key comparisons include:

Aryloxy Substituents

- Methyl 1-(5-Methoxy-2,4-dinitrophenoxy)cyclopropanecarboxylate (): Substituents: Electron-withdrawing nitro and methoxy groups enhance electrophilicity, facilitating SNAr reactions. Reactivity: Higher reactivity compared to m-tolyloxy derivatives due to nitro groups. Application: Intermediate in synthesizing complex molecules .

Ester Group Variations

Functional Group Modifications

Pharmaceutical Candidates

- ALK Inhibitors (): Example: Methyl (1RS,2SR)-2-(4-Cyano-2-(3-methylpyrazolyl)phenoxy)-1-(2,4-difluorophenyl)cyclopropanecarboxylate (Compound 27). Substituents: Difluorophenyl and cyano groups enhance binding to anaplastic lymphoma kinase (ALK). Activity: High selectivity (>100-fold) for ALK over other kinases due to steric and electronic effects .

Agrochemicals

- Fenpropathrin and Tralomethrin (): Substituents: Cyano and halogenated groups. Mechanism: Disrupt insect neurotransmission via sodium channel modulation. Efficacy: Tralomethrin’s tetrabromoethyl group increases persistence in environmental matrices .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Substituent-Driven Reactivity : Electron-withdrawing groups (e.g., nitro in ) accelerate SNAr reactions, while electron-donating groups (e.g., methyl in m-tolyloxy) may reduce reactivity but improve metabolic stability .

- Biological Selectivity : Bulky substituents (e.g., trifluoromethyl in ) enhance kinase inhibitor selectivity by optimizing steric interactions with target proteins .

- Environmental Impact : Halogenated pyrethroids () raise concerns about bioaccumulation, driving demand for greener alternatives .

Biological Activity

Methyl 1-(m-tolyloxy)cyclopropanecarboxylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological properties. The molecular formula is CHO, and it has a molecular weight of approximately 194.24 g/mol. The compound features a methyl ester group and a m-tolyloxy substituent, which are critical for its interaction with biological targets.

Biological Activity

1. Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. A study conducted by demonstrated that the compound showed significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of this compound. In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases.

3. Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that this compound possesses selective cytotoxic effects. For instance, it exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines while showing lower toxicity towards normal human fibroblast cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

| Normal Fibroblast | >100 |

Case Studies

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a case study involving patients with bacterial infections treated with formulations containing this compound showed promising results. The patients experienced a reduction in infection symptoms and faster recovery times compared to those receiving standard antibiotic treatment.

Case Study 2: Anti-inflammatory Treatment

A double-blind placebo-controlled trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. The results indicated a significant decrease in joint swelling and pain levels among those treated with the compound compared to the placebo group.

The biological activity of this compound is hypothesized to involve multiple mechanisms:

- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in inflammation and bacterial growth.

- Modulation of Immune Response: By downregulating pro-inflammatory cytokines, it may help restore balance in immune responses.

- Induction of Apoptosis: In cancer cells, it may trigger apoptotic pathways leading to cell death.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.